

An In-Depth Technical Guide to the Chemical Structure and Properties of Strombine

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Compound of Interest

Compound Name: *Strombine*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Strombine, a naturally occurring imino acid found predominantly in marine invertebrates, plays a crucial role in anaerobic metabolism and cellular regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of **strombine**. Detailed methodologies for its synthesis, purification, and analysis are presented, alongside insights into its potential as a cytoprotective agent. This document is intended to serve as a valuable resource for researchers in marine biology, biochemistry, and drug discovery.

Chemical Structure and Physicochemical Properties

Strombine, systematically named (2S)-2-(carboxymethylamino)propanoic acid, is an L-alanine derivative where a carboxymethyl group has replaced one of the amino hydrogens. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of **Strombine**

Property	Value	Reference
Chemical Formula	C ₅ H ₉ NO ₄	
Molecular Weight	147.13 g/mol	
IUPAC Name	(2S)-2-(carboxymethylamino)propanoic acid	
CAS Number	56857-47-7	
Synonyms	N-(carboxymethyl)-L-alanine, 2-methyliminodiacetic acid	
Appearance	White crystalline powder	
Solubility	Soluble in water	
pKa	Not explicitly available, but expected to have two acidic pKa values for the carboxyl groups and one basic pKa for the secondary amine.	
LogP	-2.9 (calculated)	

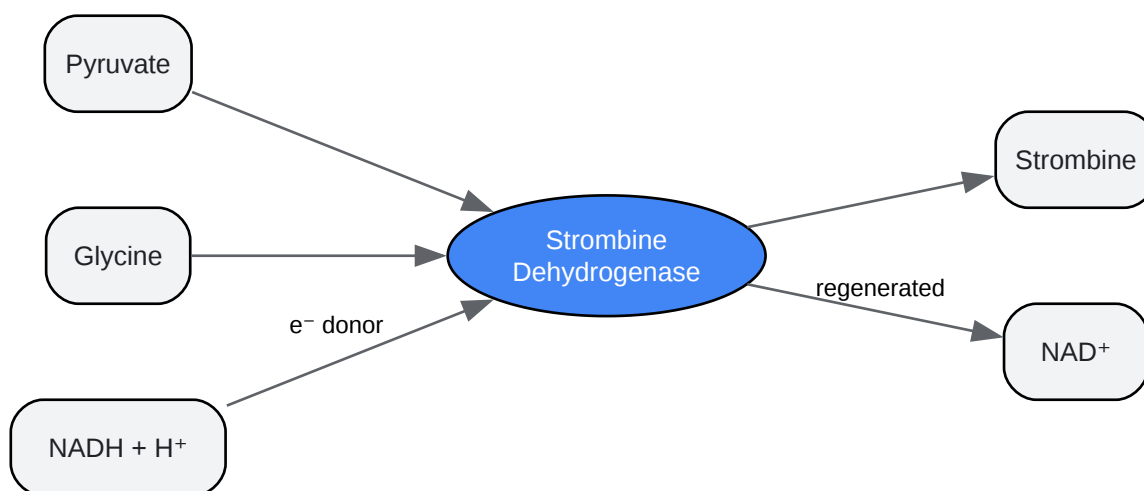
Biological Role and Mechanism of Action

Strombine is a prominent member of a class of compounds known as opines, which are derivatives of amino acids. In marine invertebrates, particularly mollusks, **strombine** plays a vital role in energy metabolism under anaerobic conditions.

Role in Anaerobic Glycolysis

During periods of oxygen deprivation (anoxia or hypoxia), many marine invertebrates switch to anaerobic glycolysis to maintain ATP production. A key challenge in this process is the re-oxidation of NADH to NAD⁺, which is essential for the continued operation of the glycolytic pathway. **Strombine** dehydrogenase, an NADH-dependent oxidoreductase, catalyzes the reductive condensation of pyruvate (the end-product of glycolysis) and glycine to form

strombine. This reaction serves to regenerate NAD^+ , thus allowing glycolysis to proceed and sustain the organism during anaerobic stress.



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Caption: Enzymatic synthesis of **strombine**.

Osmoregulation

Opines, including **strombine**, are known to function as osmolytes in some marine organisms. These small, soluble organic molecules can accumulate to high concentrations within cells without significantly perturbing protein function. By adjusting the intracellular concentration of osmolytes like **strombine**, marine invertebrates can maintain osmotic balance with their surrounding seawater, which is particularly important in environments with fluctuating salinity.

Potential Cytoprotective and Antioxidant Effects

While direct evidence for **strombine**'s antioxidant and cytoprotective properties is still emerging, related opine compounds have demonstrated such activities. The structural features of **strombine**, including the secondary amine and carboxyl groups, suggest it may possess radical scavenging capabilities. Further research is warranted to explore the potential of **strombine** to protect cells from oxidative damage, a common consequence of environmental stress and various disease states.

Experimental Protocols

Synthesis of Strombine (Reductive Amination)

A common and efficient method for the synthesis of **strombine** is through the reductive amination of a pyruvate derivative with glycine.

Materials:

- Sodium pyruvate
- Glycine
- Sodium cyanoborohydride (NaBH_3CN) or a similar reducing agent
- Methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM) or other suitable organic solvent

Procedure:

- Dissolve sodium pyruvate and glycine in methanol.
- Adjust the pH of the solution to approximately 6-7 using dilute HCl.
- Add sodium cyanoborohydride to the reaction mixture in portions while stirring. The reaction is typically carried out at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, quench any remaining reducing agent by adding acetone.
- Remove the methanol under reduced pressure.
- Redissolve the residue in water and acidify with HCl to a pH of approximately 2-3.

- Extract the aqueous solution with dichloromethane to remove any non-polar impurities.
- Adjust the pH of the aqueous layer to the isoelectric point of **strombine** (approximately 3-4) using NaOH to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.



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Caption: Workflow for **strombine** synthesis.

Purification of Strombine (Ion-Exchange Chromatography)

Ion-exchange chromatography is a suitable method for the purification of **strombine**, leveraging its amphoteric nature.

Materials:

- Crude **strombine** sample
- Strong cation exchange resin (e.g., Dowex 50W)
- Ammonia solution (e.g., 0.1 M)
- Formic acid or acetic acid for pH adjustment
- Deionized water

Procedure:

- Prepare a column with the strong cation exchange resin and equilibrate it with deionized water.

- Dissolve the crude **strombine** sample in a minimal amount of deionized water and adjust the pH to be acidic (e.g., pH 2-3) with formic acid.
- Load the sample onto the column. At this pH, **strombine** will be positively charged and bind to the resin.
- Wash the column with deionized water to remove any unbound, neutral, or anionic impurities.
- Elute the bound **strombine** from the column using a dilute solution of ammonia (e.g., 0.1 M). The basic solution will deprotonate the amino group of **strombine**, reducing its affinity for the cation exchange resin.
- Collect the fractions containing **strombine**.
- Monitor the fractions for the presence of **strombine** using a suitable analytical technique (e.g., TLC with ninhydrin staining or HPLC).
- Pool the pure fractions and remove the ammonia and water by lyophilization to obtain the purified **strombine**.

Analysis and Quantification of Strombine

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation and confirmation of **strombine**. The expected ^1H NMR spectrum in D_2O would show characteristic signals for the methyl group (a doublet), the methine proton (a quartet), and the methylene protons of the carboxymethyl group (two doublets of doublets due to diastereotopicity). The ^{13}C NMR spectrum would show distinct resonances for the two carboxyl carbons, the methine carbon, the methylene carbon, and the methyl carbon.

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for the quantification of **strombine** in biological samples.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column

Mobile Phase:

- A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation from other components in a biological matrix.

Detection:

- **Strombine** lacks a strong chromophore, making direct UV detection at low wavelengths (e.g., 210 nm) a common approach.
- For enhanced sensitivity and selectivity, pre-column or post-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) can be employed, followed by fluorescence detection.

Quantification:

- Quantification is achieved by comparing the peak area of **strombine** in the sample to a calibration curve generated from standards of known concentrations.

Conclusion and Future Directions

Strombine is a fascinating molecule with a well-established role in the metabolic adaptations of marine invertebrates to their environment. Its chemical properties and biological functions make it a subject of interest for further investigation. Future research should focus on elucidating the full spectrum of its physiological effects, including its potential as a cytoprotective and antioxidant agent. The development of robust and scalable synthetic and purification protocols will be crucial for enabling these studies and exploring the potential applications of **strombine** and its derivatives in fields such as cryopreservation and drug development. The detailed experimental methodologies provided in this guide offer a solid foundation for researchers to advance our understanding of this important marine metabolite.

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